molecular formula C11H15BrO3S B13840906 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene

1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene

Cat. No.: B13840906
M. Wt: 307.21 g/mol
InChI Key: BTNLPXLYBWIAQC-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethoxyethylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzene, which is then brominated to introduce the bromine atom at the 1-position.

    Introduction of the Dimethoxyethylsulfanyl Group: The brominated intermediate is then reacted with 2,2-dimethoxyethylthiol in the presence of a base to introduce the dimethoxyethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfanyl group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-alkyl-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated compounds or reduced sulfanyl groups.

Scientific Research Applications

1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as sulfanyl and methoxy groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(2,2-dimethoxyethylsulfanyl)benzene
  • 1-Bromo-2,5-dimethoxy-4-methylbenzene
  • 1-Bromo-4-(trifluoromethyl)sulfonylbenzene

Uniqueness

1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H15BrO3S

Molecular Weight

307.21 g/mol

IUPAC Name

1-bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene

InChI

InChI=1S/C11H15BrO3S/c1-13-8-4-5-9(12)10(6-8)16-7-11(14-2)15-3/h4-6,11H,7H2,1-3H3

InChI Key

BTNLPXLYBWIAQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)SCC(OC)OC

Origin of Product

United States

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